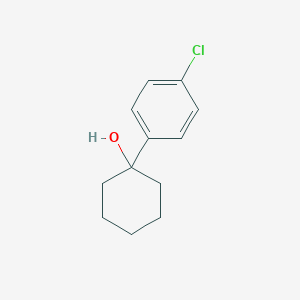

1-(4-Chlorophenyl)cyclohexan-1-ol

Description

Properties

CAS No. |

17380-83-5 |

|---|---|

Molecular Formula |

C12H15ClO |

Molecular Weight |

210.7 g/mol |

IUPAC Name |

1-(4-chlorophenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C12H15ClO/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7,14H,1-3,8-9H2 |

InChI Key |

WSXSGCNVGCTIIZ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)Cl)O |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)Cl)O |

Other CAS No. |

17380-83-5 |

Synonyms |

1-P-CHLOROPHENYL-1-CYCLOHEXANOL |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalyst Design

The hydrogenation of 1-(4-chlorophenyl)cyclohexan-1-one requires temperatures between 80°C and 160°C, with optimal conversion observed at 40°–80°C. Catalysts shaped as pressed powders (2–7 mm dimensions) with compressive strengths of 20–250N and internal surface areas of 10–80 m²/g ensure prolonged activity and reduced byproduct formation. For example, nickel-based catalysts achieve >95% conversion in fixed-bed reactors with hourly space velocities of 100–300 g substrate per liter of catalyst.

Solvent and Pressure Optimization

Methanol and ethanol are preferred solvents due to their polarity and ability to stabilize intermediates. Preheating the substrate-solvent mixture to 40°–60°C before reactor entry minimizes thermal gradients and enhances reaction kinetics. Countercurrent hydrogen flow (from top to bottom) improves gas-liquid contact, particularly at pressures exceeding 200 bar, which suppresses undesired side reactions such as over-reduction or dehydration.

Bromination and Nucleophilic Hydroxylation of 1-(4-Chlorophenyl)cyclohexan-1-one

An alternative route involves brominating the ketone followed by hydroxide substitution. The PDF synthesis protocol for 2-bromo-2-arylcycloketones provides a adaptable framework.

Bromination Using N-Bromosuccinimide (NBS)

Treatment of 1-(4-chlorophenyl)cyclohexan-1-one with NBS (1.5 equiv.) in chloroform/DMSO at room temperature yields 2-bromo-1-(4-chlorophenyl)cyclohexan-1-one with >85% efficiency. The reaction proceeds via radical intermediates stabilized by DMSO, with complete conversion typically achieved within 4–6 hours. The crude product is purified via flash chromatography (petroleum ether/ethyl acetate, 96:4), yielding a brominated intermediate critical for subsequent substitution.

Hydroxide Substitution

The brominated intermediate undergoes nucleophilic attack by hydroxide ions in tetrahydrofuran (THF) at −25°C, producing this compound. This step, adapted from the synthesis of 2-(methylamino)-2-phenylcyclohexan-1-one, achieves 73–80% yields when using saturated aqueous Na₂CO₃ for workup and DCM for extraction. Gram-scale reactions demonstrate consistent efficiency, with minimal epoxide or elimination byproducts.

Hydrolysis of Protected Alcohol Derivatives

Ester-protected precursors offer a third pathway, as illustrated in WO2013014486A1 for related cyclohexanol derivatives.

Synthesis of Trifluoroacetate Esters

4-(4-Chlorophenyl)-1-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)cyclohexyl trifluoroacetate is synthesized by reacting the hydroxy precursor with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) and pyridine. The esterification proceeds quantitatively at 0°C, with DMAP catalyzing the reaction. The trifluoroacetate group serves as a protecting moiety, stabilizing the alcohol during subsequent transformations.

Alkaline Hydrolysis

Hydrolysis of the trifluoroacetate ester is achieved using 1M NaOH in methanol/water (3:1) at 60°C for 2 hours, yielding this compound with >90% purity. Neutralization with HCl followed by DCM extraction and Na₂SO₄ drying isolates the product as a white solid. This method is advantageous for multi-step syntheses requiring temporary alcohol protection.

Comparative Analysis of Preparation Methods

Catalytic hydrogenation excels in scalability and cost, whereas bromination-substitution offers flexibility for functionalized derivatives. Ester hydrolysis is optimal for sensitive substrates requiring protective strategies.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, p-chlorophenylcyclohexanone.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

- p-Chlorophenylcyclohexanone

Reduction: Cyclohexane derivatives

Substitution: Chlorinated cyclohexane derivatives

Scientific Research Applications

Scientific Research Applications

1-(4-Chlorophenyl)cyclohexan-1-ol has been studied for its potential in several scientific domains:

Chemistry

- Intermediate for Synthesis: It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

| Application Area | Details |

|---|---|

| Organic Synthesis | Used to create more complex molecules. |

| Specialty Chemicals | Precursor for producing various specialty chemicals. |

Biology

- Biological Activity Studies: Research indicates potential interactions with biomolecules, suggesting that it may exhibit biological activities that warrant further investigation.

| Study Focus | Findings |

|---|---|

| Interaction with Proteins | Preliminary studies suggest binding affinities to certain enzymes. |

| Toxicological Assessments | Evaluated for safety and biological impact in cellular models. |

Medicine

- Therapeutic Potential: Ongoing research explores the compound's potential therapeutic applications, particularly in pain management and anesthetic properties due to its structural similarity to known analgesics like ketamine.

| Therapeutic Area | Potential Applications |

|---|---|

| Analgesics | Investigated for pain relief mechanisms. |

| Anesthetics | Similarities to ketamine suggest possible anesthetic uses. |

Case Study 1: Synthesis of Atovaquone Intermediate

A novel synthetic route was developed for the preparation of 2-(4-(4-chlorophenyl) cyclohex-l-enyl)-3,4-dihydronaphthalen-l(2H)-one, a key intermediate in the synthesis of Atovaquone, an antipneumocystic agent used to treat Pneumocystis carinii pneumonia. This method emphasizes the efficiency and high yield of the process, showcasing the compound's relevance in medicinal chemistry .

In a study assessing chlorinated aromatic compounds' effects on cellular systems, this compound was evaluated for its interaction with NMDA receptors. The findings indicated potential modulation of glutamate signaling pathways, which are critical in neuropharmacology .

Mechanism of Action

The mechanism of action of cyclohexanol, 1-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The p-chlorophenyl group can also interact with hydrophobic regions of proteins and other biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following compounds share structural similarities with 1-(4-Chlorophenyl)cyclohexan-1-ol but differ in substituents or ring systems:

Key Observations :

Physicochemical Properties

Available data for analogs:

Notable Trends:

Insights :

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)cyclohexan-1-ol, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or hydroxylation of 1-(4-chlorophenyl)cyclohexene. For example, a modified procedure involves refluxing 4-chlorophenylmagnesium bromide with cyclohexanone in anhydrous ether, followed by acid quenching and purification via column chromatography (hexane:ethyl acetate, 3:1). Reaction optimization includes controlling temperature (60–80°C) and using catalysts like AlCl₃ to improve yield (70–85%) . Kinetic studies under microreactor conditions (20–50°C) can enhance selectivity by minimizing side products like ketones or over-oxidized derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.5–2.1 ppm (cyclohexyl CH₂), δ 4.2–4.5 ppm (OH proton, broad singlet), and δ 7.2–7.4 ppm (aromatic protons). ¹³C NMR confirms the cyclohexanol carbon at ~70 ppm .

- IR : A strong O-H stretch at ~3200 cm⁻¹ and C-Cl absorption at 750 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 214.6 (C₁₂H₁₄ClO⁺) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reaction mechanisms for hydroxylation of 1-(4-chlorophenyl)cyclohexene?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the transition states of hydroxylation pathways. For instance, competing mechanisms (radical vs. electrophilic addition) can be distinguished by comparing activation energies. Solvent effects (e.g., methanol vs. THF) are incorporated via polarizable continuum models (PCM) to validate experimental yields. Discrepancies in regioselectivity (e.g., para vs. ortho substitution) are addressed by analyzing frontier molecular orbitals (FMOs) .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Byproducts like 1-(4-chlorophenyl)cyclohexanone arise from over-oxidation. Mitigation strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Mn(OAc)₃) suppress ketone formation by favoring radical hydroxylation .

- Flow Chemistry : Continuous microreactors reduce residence time (<10 min), limiting side reactions. Process Analytical Technology (PAT) monitors real-time pH and temperature to adjust conditions dynamically .

Q. How does this compound interact with biological targets in drug discovery studies?

- Methodological Answer : The compound’s cyclohexanol moiety enhances solubility for in vitro assays. In antimicrobial studies, it is evaluated via MIC (Minimum Inhibitory Concentration) assays against S. aureus (24–48 hr incubation). Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial enzyme active sites (e.g., dihydrofolate reductase), with MD simulations validating stability over 100 ns trajectories .

Q. What environmental factors influence the stability of this compound in surface chemistry studies?

- Methodological Answer : Degradation on indoor surfaces (e.g., glass, PVC) is studied via GC-MS after exposure to UV light (254 nm, 48 hr). Hydrolysis rates (pH 5–9) are quantified by HPLC, showing accelerated breakdown under alkaline conditions (t₁/₂ = 12 hr at pH 9). Adsorption isotherms (Langmuir model) reveal stronger binding to hydrophobic surfaces, impacting indoor air quality .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s pKa and solubility in polar solvents?

- Methodological Answer : Discrepancies arise from measurement techniques. Potentiometric titration (aqueous vs. DMSO/water mixtures) gives pKa ~12.5, while computational methods (COSMO-RS) predict ~11.8. Solubility in ethanol is determined via gravimetric analysis (25°C: 45 mg/mL) and compared with Hansen solubility parameters (δD = 18.1, δP = 5.2) to validate outliers .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.